(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group attached to a 1,2-diphenyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester typically involves the reaction of 1,2-diphenyl-ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2-diphenyl-ethanol and isopropyl carbamate.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-80°C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: 1,2-diphenyl-ethanol and isopropyl carbamate
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various carbamate derivatives
Scientific Research Applications
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester involves the hydrolysis of the ester bond to release the active 1,2-diphenyl-ethanol and isopropyl carbamate. The released compounds can then interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include:
Enzyme inhibition: The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site.
Receptor binding: The released 1,2-diphenyl-ethanol can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1,2-Diphenyl-ethyl)-carbamic acid methyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid ethyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid butyl ester
Uniqueness
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is unique due to its specific ester group, which influences its hydrolysis rate and the release of active compounds. The isopropyl ester group provides a balance between stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
305860-10-0 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
propan-2-yl N-(1,2-diphenylethyl)carbamate |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-18(20)19-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20) |
InChI Key |
MYTUOHIXQFKPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.